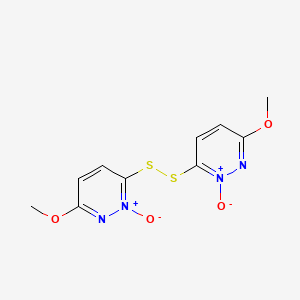
Pyridazine, 3,3'-dithiobis(6-methoxy-, 2,2'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide): is a heterocyclic compound that features a pyridazine ring structure Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) typically involves the formation of the pyridazine ring followed by the introduction of methoxy groups and dithiobis linkages. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of the pyridazine ring. Subsequent functionalization with methoxy groups and dithiobis linkages can be achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis linkages to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
Chemistry: Pyridazine derivatives, including Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide), are valuable in the synthesis of complex organic molecules. They serve as building blocks for the development of new materials with unique properties .
Biology and Medicine: In medicinal chemistry, pyridazine derivatives are explored for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups and dithiobis linkages can enhance the compound’s interaction with biological targets .
Industry: In the industrial sector, these compounds are used in the development of advanced materials, such as polymers and coatings. Their unique chemical properties make them suitable for applications requiring high stability and reactivity .
Mécanisme D'action
The mechanism of action of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) involves its interaction with specific molecular targets. The compound’s unique structure allows it to form strong hydrogen bonds and π-π stacking interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Pyridazine, 3-chloro-6-methoxy-
- Pyridazine, 3,6-dimethoxy-
- Pyridazine, 3,3’-dithiobis(6-ethoxy-, 2,2’-dioxide)
Comparison: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) is unique due to the presence of both methoxy groups and dithiobis linkagesFor example, the dithiobis linkages provide additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61821-93-0 |
|---|---|
Formule moléculaire |
C10H10N4O4S2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
3-methoxy-6-[(6-methoxy-2-oxidopyridazin-2-ium-3-yl)disulfanyl]-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C10H10N4O4S2/c1-17-7-3-5-9(13(15)11-7)19-20-10-6-4-8(18-2)12-14(10)16/h3-6H,1-2H3 |
Clé InChI |
QDHYMIIKHPOPCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=N[N+](=C(C=C1)SSC2=[N+](N=C(C=C2)OC)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
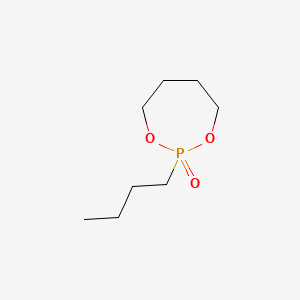

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

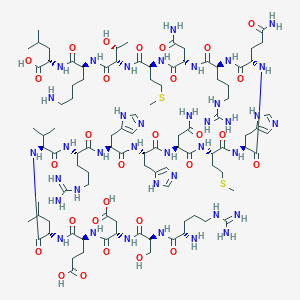

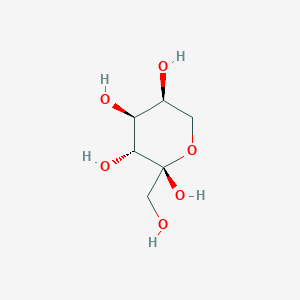
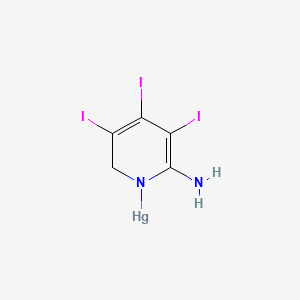
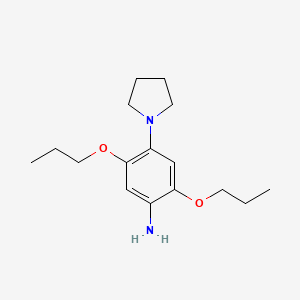
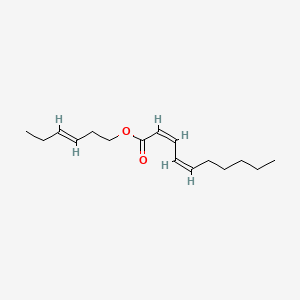


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
